Chiral Purity: Quantified Enantiomeric Excess (ee) Advantage Over Racemate
Commercially available benzyl (3R)-piperidine-3-carboxylate is typically offered with a purity of ≥98% and an enantiomeric excess (ee) of ≥98% [REFS-1, REFS-2]. In contrast, the racemic benzyl piperidine-3-carboxylate (CAS 97231-90-8) contains a 1:1 mixture of (R)- and (S)-enantiomers, providing 0% ee . This eliminates the need for costly and time-consuming chiral resolution steps (e.g., diastereomeric salt formation with R-phenethylamine) that typically yield a resolved intermediate with an ee of >99% but require additional purification and reduce overall yield .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥98% ee (typical commercial specification) |
| Comparator Or Baseline | Racemic benzyl piperidine-3-carboxylate (CAS 97231-90-8): 0% ee |
| Quantified Difference | ≥98% ee advantage |
| Conditions | Commercial availability specifications |
Why This Matters
Procurement of the enantiomerically pure (R)-form obviates chiral resolution, reducing synthetic steps and material loss, which directly lowers API intermediate cost.
